5-Methyl-4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)isoxazole
Description
Properties
IUPAC Name |
5-methyl-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-12-13(10-16-19-12)11-17-6-8-18(9-7-17)14-4-2-3-5-15-14/h2-5,10H,6-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOBPEXQJBBCSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN2CCN(CC2)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)isoxazole typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine derivative can be synthesized by reacting 2-chloro-5-chloromethylpyridine with N-ethylpiperazine in the presence of potassium carbonate.
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized using a catalyst-free and microwave-assisted one-pot method from α-acetylenic γ-hydroxyaldehydes and hydroxylamine.
Coupling Reaction: The final step involves coupling the piperazine derivative with the isoxazole ring under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyridine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
5-Methyl-4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)isoxazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: It is used in studies involving receptor binding and enzyme inhibition.
Pharmacology: The compound is investigated for its pharmacokinetic properties and potential as a drug candidate.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5-Methyl-4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)isoxazole involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Piperazine Derivatives: Compounds such as trimetazidine and aripiprazole share the piperazine moiety and have similar pharmacological properties.
Isoxazole Derivatives: Compounds like isoxazole-4-carboxylic acid and 3,5-dimethylisoxazole have similar structural features and are used in various chemical and biological applications.
Uniqueness
5-Methyl-4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)isoxazole is unique due to its specific combination of the isoxazole and piperazine rings, which confer distinct chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry and pharmacology .
Biological Activity
5-Methyl-4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)isoxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an isoxazole ring and is linked to a piperazine derivative, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | 5-methyl-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1,2-isoxazole |
| Molecular Formula | C14H18N4O |
| CAS Number | 2034593-20-7 |
This compound exhibits a unique combination of isoxazole and piperazine functionalities, which are known to impact various biological pathways.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects.
Key Mechanisms:
- Receptor Binding : The compound may act as an antagonist or agonist at certain receptor sites, influencing signaling pathways associated with various physiological processes.
- Enzyme Inhibition : It has been observed to inhibit specific enzymes, contributing to its potential therapeutic effects.
Biological Activity
Research indicates that compounds similar to this compound exhibit a broad spectrum of biological activities:
Antitumor Activity
A study evaluated the cytotoxic effects of isoxazole derivatives against several cancer cell lines, including colorectal carcinoma (HCT116) and prostate cancer (PC3). The results demonstrated significant antitumor activity, suggesting that the compound could be a candidate for further development in cancer therapeutics .
Antimicrobial Properties
Compounds containing the isoxazole ring have been shown to possess antimicrobial properties. They can inhibit the growth of various pathogens, making them potential candidates for developing new antibiotics .
Neuropharmacological Effects
The piperazine moiety in the structure may contribute to neuropharmacological effects, including anxiolytic and antidepressant activities. Research into similar compounds has indicated their potential in treating anxiety disorders and depression .
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Cytotoxicity Study : A series of isoxazole derivatives were tested for cytotoxic effects against cancer cell lines. Among them, certain derivatives showed promising selectivity towards cancer cells while exhibiting lower toxicity towards normal cells, indicating potential for therapeutic use .
- Receptor Interaction Studies : Investigations into receptor binding revealed that some isoxazole derivatives could modulate GABA_A receptors, which are critical in mediating inhibitory neurotransmission in the brain .
Q & A
Q. What are the optimal synthetic routes for 5-Methyl-4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)isoxazole, and how can computational methods improve efficiency?
Answer: The synthesis typically involves coupling the isoxazole core with a piperazine-pyridinyl moiety via alkylation or nucleophilic substitution. To optimize reaction conditions (e.g., solvent, temperature, catalyst), computational tools like quantum chemical calculations can predict energy barriers and intermediate stability. For example, reaction path search methods (e.g., DFT) identify transition states, reducing trial-and-error experimentation . Statistical experimental design (e.g., factorial design) can systematically vary parameters (e.g., molar ratios, pH) to maximize yield while minimizing steps .
Table 1: Hypothetical DOE (Design of Experiments) for Synthesis Optimization
| Factor | Low Level | High Level | Optimal Condition |
|---|---|---|---|
| Temperature (°C) | 60 | 100 | 80 |
| Solvent (Polarity) | DMF | THF | DMF/THF (1:1) |
| Catalyst Loading | 5 mol% | 15 mol% | 10 mol% |
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Answer:
- NMR (1H/13C): Assign peaks for the isoxazole methyl group (δ ~2.5 ppm) and piperazine protons (δ ~2.8–3.5 ppm). Compare with analogous structures in literature .
- HPLC-MS: Use reverse-phase C18 columns with acetonitrile/water gradients to confirm purity (>95%) and molecular ion peaks .
- IR: Identify isoxazole C=N stretching (~1600 cm⁻¹) and piperazine N-H bending (~1450 cm⁻¹) .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., antimicrobial vs. inactive results) be resolved for this compound?
Answer: Contradictions may arise from assay variability (e.g., bacterial strains, incubation time) or compound stability. Mitigation strategies:
- Replicate assays under standardized conditions (CLSI guidelines) .
- Stability studies: Use LC-MS to monitor degradation in buffer/DMSO over 24–72 hours .
- Meta-analysis: Pool data from multiple studies (e.g., using random-effects models) to identify trends .
Table 2: Hypothetical Antimicrobial Activity Data Comparison
| Study | MIC (μg/mL) E. coli | MIC (μg/mL) S. aureus | Assay Conditions |
|---|---|---|---|
| A | 32 | >64 | pH 7.2, 24h |
| B | >64 | 16 | pH 6.8, 48h |
Q. What computational strategies are effective for predicting target interactions of this compound?
Answer:
- Molecular docking: Use AutoDock Vina or Schrödinger Suite to model binding to serotonin/dopamine receptors (common targets for piperazine derivatives). Validate with MD simulations (>100 ns) to assess binding stability .
- QSAR models: Train models on analogous isoxazole-piperazine derivatives to predict logP, pKa, and bioavailability .
Q. How can factorial design improve the study of structure-activity relationships (SAR) for derivatives?
Answer: A 2³ factorial design can evaluate the impact of substituents (R₁ = methyl, R₂ = halogen, R₃ = electron-withdrawing groups) on bioactivity. Responses (e.g., IC₅₀, solubility) are analyzed via ANOVA to identify significant factors .
Example Factors:
- R₁: Methyl vs. ethyl
- R₂: H vs. Cl
- R₃: NO₂ vs. OMe
Methodological Guidance for Data Contradictions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
